molecular formula C20H19NO3 B4182561 N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4182561
M. Wt: 321.4 g/mol
InChI Key: QDZVIOTYZOQNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPCPX and is a selective antagonist of the A1 adenosine receptor.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of research. It has been used as a tool for studying the A1 adenosine receptor and its role in various physiological processes. It has also been used to investigate the effects of adenosine on the cardiovascular system and the central nervous system. Additionally, it has been used in studies investigating the role of adenosine in the regulation of sleep, pain, and inflammation.

Mechanism of Action

N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a selective antagonist of the A1 adenosine receptor. Adenosine is a naturally occurring nucleoside that acts as a neuromodulator and has various physiological effects. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. When adenosine binds to the A1 receptor, it inhibits the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, leads to a decrease in intracellular calcium levels, resulting in various physiological effects. N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide blocks the binding of adenosine to the A1 receptor, thereby inhibiting its activity and leading to various physiological effects.
Biochemical and physiological effects:
N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, leads to a decrease in intracellular calcium levels, resulting in various physiological effects. N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to have effects on the cardiovascular system, central nervous system, and immune system. It has been shown to have anti-inflammatory and analgesic effects and has been used in studies investigating the regulation of sleep, pain, and inflammation.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of the A1 adenosine receptor, which allows for the specific investigation of the effects of adenosine on various physiological processes. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects on other adenosine receptors, which may complicate the interpretation of results. Additionally, its effects may vary depending on the experimental conditions used.

Future Directions

There are several future directions for the study of N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide. One direction is the investigation of its effects on various physiological processes, such as sleep, pain, and inflammation. Another direction is the development of more selective antagonists of the A1 adenosine receptor, which may allow for more specific investigation of the effects of adenosine. Additionally, the use of N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in drug discovery and development may be explored, as it has potential applications in the treatment of various diseases and conditions.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12-8-9-15(10-13(12)2)14(3)21-19(22)17-11-16-6-4-5-7-18(16)24-20(17)23/h4-11,14H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZVIOTYZOQNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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